1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide
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Overview
Description
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is an ionic liquid compound known for its unique physicochemical properties. It is composed of a 1-methyl-3-octylimidazolium cation and a bis[(trifluoromethyl)sulfonyl]methanide anion. This compound is notable for its high thermal stability, low volatility, and excellent solubility in various solvents, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide can be synthesized through a multi-step process. The synthesis typically involves the alkylation of 1-methylimidazole with 1-bromooctane to form 1-methyl-3-octylimidazolium bromide. This intermediate is then reacted with lithium bis[(trifluoromethyl)sulfonyl]methanide to yield the desired ionic liquid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the imidazolium cation.
Oxidation and Reduction Reactions: It can undergo redox reactions, particularly in electrochemical applications
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions.
Redox Reactions: Electrochemical cells and appropriate electrolytes are used to facilitate these reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazolium salts .
Scientific Research Applications
1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility
Biology: The compound is explored for its potential in biocatalysis and enzyme stabilization
Medicine: Research is ongoing to investigate its use in drug delivery systems and pharmaceutical formulations
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and supercapacitors
Mechanism of Action
The mechanism of action of 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is primarily based on its ionic nature. The imidazolium cation and bis[(trifluoromethyl)sulfonyl]methanide anion interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions facilitate its role as a solvent, catalyst, and electrolyte in various applications .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Ethyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
- 1-Hexyl-3-methylimidazolium Bis[(trifluoromethyl)sulfonyl]methanide
Comparison: 1-Methyl-3-octyl-3-imidazolium Bis[(trifluoromethyl)sulfonyl]methanide is unique due to its longer alkyl chain, which enhances its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications requiring non-polar environments .
Properties
Molecular Formula |
C15H24F6N2O4S2 |
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Molecular Weight |
474.5 g/mol |
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane |
InChI |
InChI=1S/C12H23N2.C3HF6O4S2/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h10-12H,3-9H2,1-2H3;1H/q+1;-1 |
InChI Key |
NXPDVDJZADEBDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C[N+](=C1)C.[CH-](S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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